A sulfanilamide that is used as an antibacterial agent.
Sulfamerazine is a long-acting sulfanilamide antibacterial agent. Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the binding site on dihydropteroate synthase.
See also: Sulfadiazine; sulfamerazine (component of); Sulfamerazine; Sulfamethazine; Sulfaquinoxaline (component of).
Sulfamerazine
CAS No.: 127-79-7
Cat. No.: VC0544116
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127-79-7 |
---|---|
Molecular Formula | C11H12N4O2S |
Molecular Weight | 264.31 g/mol |
IUPAC Name | 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) |
Standard InChI Key | QPPBRPIAZZHUNT-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Appearance | Solid powder |
Melting Point | 236 °C |
Introduction
Pharmacological Profile
Antibacterial Mechanism and Spectrum
Sulfamerazine competitively inhibits DHPS, a key enzyme in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), it blocks the condensation of PABA with dihydropterin diphosphate, preventing the formation of dihydrofolic acid . This bacteriostatic action is particularly effective against Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus .
Table 1: Key Pharmacological Properties of Sulfamerazine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂N₄O₂S | |
Protein Binding | Not fully characterized | |
Half-Life | Data insufficient | |
Primary Target | Dihydropteroate synthase (DHPS) | |
IC₅₀ vs. P. falciparum | 6 nM |
Therapeutic Applications
Traditional Uses in Bacterial Infections
Sulfamerazine’s clinical utility spans:
-
Urinary Tract Infections (UTIs): Effective against E. coli-induced cystitis and pyelonephritis .
-
Respiratory Infections: Used in bronchitis and pneumonia caused by susceptible strains .
-
Prostatitis: Penetrates prostatic tissue to inhibit bacterial growth .
Emerging Role in Parkinson’s Disease
A 2025 study identified sulfamerazine as a potent inhibitor of α-synuclein (α-Syn) aggregation, a hallmark of Parkinson’s disease . Key findings include:
-
In Vitro Inhibition: Dose-dependent reduction of α-Syn fibrillation, with greater potency than tamoxifen .
-
In Vivo Efficacy: In Caenorhabditis elegans models, sulfamerazine decreased α-Syn aggregates by 62% and improved motor function .
-
Cellular Studies: Reduced α-Syn accumulation in SH-SY5Y neuronal cells by 45% via sequestration into non-toxic oligomers .
Table 2: Anti-α-Synuclein Activity of Sulfamerazine
Model System | Effect Observed | Efficacy | Source |
---|---|---|---|
C. elegans | Motor function improvement | 62% reduction | |
SH-SY5Y Cells | Aggregate clearance | 45% reduction | |
Microscale Thermophoresis | Binding affinity (Kd) | 12.3 µM |
Chemical and Structural Insights
The sulfamerazine molecule features a sulfonamide group (-SO₂NH₂) linked to a 4-methylpyrimidine ring, enabling both antibacterial and anti-amyloid activities . Nuclear magnetic resonance (NMR) studies reveal that sulfamerazine binds α-Syn at the N-terminal region, promoting the formation of soluble, non-fibrillar aggregates .
Structural Analysis:
-
Hydrogen Bonding: The sulfonamide group interacts with Lys-12 and Glu-28 of α-Syn .
-
Hydrophobic Interactions: The methylpyrimidine moiety engages with Val-16 and Phe-20 .
Future Directions and Clinical Implications
The dual role of sulfamerazine as an antibacterial and neuroprotective agent opens avenues for drug repurposing. Ongoing research priorities include:
-
Optimizing Anti-α-Syn Activity: Structural modifications to enhance binding affinity and blood-brain barrier penetration.
-
Combination Therapies: Pairing with levodopa or dopamine agonists to address Parkinson’s multifactorial pathology.
-
Pharmacokinetic Profiling: Clarifying metabolism routes to minimize adverse effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume